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  • Product: Benzenamine, 3-(4-nitrophenoxy)-
  • CAS: 22528-34-3

Core Science & Biosynthesis

Foundational

3-(4-nitrophenoxy)aniline CAS 22528-34-3 molecular structure and weight

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)aniline (CAS 22528-34-3): Properties, Synthesis, and Applications in Drug Discovery Introduction 3-(4-Nitrophenoxy)aniline, registered under CAS number 22528-34-3, is a su...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)aniline (CAS 22528-34-3): Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-(4-Nitrophenoxy)aniline, registered under CAS number 22528-34-3, is a substituted diaryl ether that serves as a valuable organic building block in various chemical syntheses.[1] Its molecular architecture, featuring a nitro group, an ether linkage, and an aniline moiety, provides multiple reactive sites for developing more complex molecules. This guide offers a comprehensive technical overview of 3-(4-nitrophenoxy)aniline, tailored for researchers, scientists, and drug development professionals. We will delve into its core molecular properties, outline a robust synthetic protocol with mechanistic insights, and critically evaluate its potential and challenges as an intermediate in medicinal chemistry, particularly focusing on the significance of the aniline substructure.

Core Molecular Profile

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the chemical identity and physicochemical properties of 3-(4-nitrophenoxy)aniline.

Chemical Identity and Structure

3-(4-Nitrophenoxy)aniline is systematically named 3-(4-nitrophenoxy)benzenamine.[2] It is also known by synonyms such as 3-amino-4'-nitrodiphenyl ether and m-(p-nitrophenoxy)aniline.[2][3][4] The molecule consists of an aniline ring linked to a p-nitrophenyl ring through an ether bridge at the meta-position of the aniline.

The molecular formula for this compound is C12H10N2O3.[1][2][3]

Caption: 2D Molecular Structure of 3-(4-nitrophenoxy)aniline.

Physicochemical Properties

The key physicochemical properties of 3-(4-nitrophenoxy)aniline are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 22528-34-3[1][2][3]
Molecular Formula C12H10N2O3[1][2][3]
Molecular Weight 230.22 g/mol [1][2][3]
Appearance Pale yellow crystalline solid[3]
Boiling Point 383.0 ± 17.0 °C (Predicted)[2]
Density 1.322 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water; soluble in organic solvents[3]
pKa 3.52 ± 0.10 (Predicted)[2]

Synthesis and Characterization

The synthesis of 3-(4-nitrophenoxy)aniline is typically achieved through nucleophilic aromatic substitution (SNAr), a robust and well-established reaction class in organic chemistry.

Synthetic Pathway Analysis

The formation of the diaryl ether bond in this molecule is well-suited for an SNAr reaction. This pathway involves the attack of a nucleophile (an aminophenoxide) on an electron-deficient aromatic ring (a nitro-substituted halobenzene). A common and effective strategy involves the reaction between 3-aminophenol and 1-fluoro-4-nitrobenzene.[2]

The choice of 1-fluoro-4-nitrobenzene as the electrophile is deliberate. The fluorine atom is an excellent leaving group in SNAr reactions, and the strongly electron-withdrawing nitro group at the para-position activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The phenoxide, generated in situ from 3-aminophenol by a base, serves as the potent nucleophile.

Detailed Synthesis Protocol (SNAr)

This protocol describes the synthesis of 3-(4-nitrophenoxy)aniline from 3-aminophenol and 1-fluoro-4-nitrobenzene.

Reagents and Materials:

  • 3-Aminophenol

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). The inert atmosphere is crucial to prevent oxidation of the aminophenol, while the anhydrous K2CO3 serves as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents. DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and highly reactive.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the more valuable aminophenol.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and precipitates the crude product while dissolving inorganic salts like K2CO3 and residual DMF.

  • Workup - Organic Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic product is more soluble in ethyl acetate than in water. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The water wash removes any remaining DMF, and the brine wash removes residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure 3-(4-nitrophenoxy)aniline.

Workflow for Synthesis and Purification

workflow A 1. Reagent Setup (3-Aminophenol, K₂CO₃ in DMF) under N₂ B 2. Add 1-Fluoro-4-nitrobenzene A->B C 3. Heat & Stir (80-100 °C, 6-12h) B->C D 4. Aqueous Workup (Quench with H₂O) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, MgSO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purification (Recrystallization or Chromatography) G->H I Pure 3-(4-nitrophenoxy)aniline H->I

Caption: General workflow for the synthesis and purification of 3-(4-nitrophenoxy)aniline.

Analytical Characterization

The identity and purity of the synthesized 3-(4-nitrophenoxy)aniline should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the NO2 group. The protons on the aniline ring will be more upfield, and a broad singlet corresponding to the -NH2 protons should be visible.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1520 and 1340 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1240 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 230.22.

Relevance and Applications in Drug Development

The structural motifs within 3-(4-nitrophenoxy)aniline—the aniline and the diaryl ether—are of significant interest in medicinal chemistry.

The Aniline Substructure: A Versatile but Challenging Moiety

Aniline and its derivatives are foundational in pharmaceutical synthesis, serving as precursors for a vast array of drugs, including antibiotics (sulfonamides) and analgesics.[5][6] The amino group is a versatile synthetic handle and can act as a hydrogen bond donor, crucial for molecular recognition at biological targets.[7]

However, the inclusion of an aniline moiety in drug candidates is not without significant challenges. A primary concern is metabolic instability. The aniline substructure is susceptible to oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of reactive and potentially toxic metabolites.[8] This metabolic liability can result in rapid drug clearance, reducing bioavailability, or cause idiosyncratic adverse drug reactions.[7][8] Therefore, while 3-(4-nitrophenoxy)aniline is a useful starting material, medicinal chemists often seek to modify the aniline group or replace it with bioisosteres to mitigate these risks while retaining desired pharmacological activity.[7]

Potential as a Scaffold and Intermediate

3-(4-Nitrophenoxy)aniline is best viewed as an intermediate scaffold for the synthesis of more elaborate drug-like molecules. Its utility stems from its two distinct functional groups that can be selectively modified:

  • The Amine Group: The primary amine can be readily acylated, alkylated, or used in reductive amination to build more complex side chains. It is a key functional group for introducing diversity into a molecule series.

  • The Nitro Group: The nitro group can be easily reduced to a primary amine under various conditions (e.g., using H2/Pd-C, SnCl2, or Fe/HCl). This unmasks a second amino group, transforming the molecule into 3,4'-oxydianiline, a diamine building block. This allows for the synthesis of symmetrical or unsymmetrical derivatives, polymers, or ligands.

This dual functionality makes it a valuable starting point for creating libraries of compounds for screening in drug discovery programs. The diaryl ether core provides a semi-rigid spacer that can orient the functional groups in a defined three-dimensional space for optimal interaction with a target receptor or enzyme. The compound has been noted for its potential use in developing novel chemical reactions and in research into antimicrobial applications.[3]

Conclusion

3-(4-Nitrophenoxy)aniline (CAS 22528-34-3) is a well-defined chemical intermediate with a valuable combination of functional groups. Its molecular weight of 230.22 g/mol and its diaryl ether structure make it a useful building block in synthetic chemistry.[1][2][3] While its synthesis via nucleophilic aromatic substitution is straightforward, its application in drug development, particularly due to the presence of the aniline moiety, requires careful consideration. Researchers can leverage its dual functionality for creating diverse molecular libraries, but must remain cognizant of the metabolic liabilities associated with the aniline group. Understanding these properties is key to harnessing the full potential of this versatile compound in the pursuit of novel therapeutics and advanced materials.

References

  • CymitQuimica. (n.d.). 3-(4-Nitrophenoxy)aniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-[3-(4-Nitrophenoxy)propoxy]aniline. PubMed Central.
  • BLD Pharm. (n.d.). 22528-34-3|3-(4-Nitrophenoxy)aniline.
  • LookChem. (n.d.). Cas 22528-34-3, 3-AMINO-4'-NITRODIPHENYL ETHER.
  • ChemicalBook. (2024, March 21). 3-AMINO-4'-NITRODIPHENYL ETHER | 22528-34-3.
  • Julius, L. G., Mapolelo, D., Demissie, T. B., & Matshwele, J. T. P. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline...
  • Local Pharma Guide. (n.d.). CAS NO. 22528-34-3 | 3-AMINO-4'-NITRODIPHENYL ETHER.
  • Molbase. (n.d.). 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki.
  • Zheng, L.-M., Wei, X., Peng, X.-R., Zeng, J.-P., & Zhang, Y.-Q. (2008). 4-[3-(4-Nitrophenoxy)propoxy]aniline.
  • ChemicalBook. (2025, September 5). 4-(4-Nitrophenoxy)aniline | 6149-33-3.
  • Synblock. (n.d.). CAS 6149-33-3 | 4-(4-Nitrophenoxy)aniline.
  • The Royal Society of Chemistry. (n.d.).
  • Ohashi, S., Zhang, K., Ran, Q., & Ishida, H. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...
  • Aftan, M. M., et al. (2022). Asian Journal of Green Chemistry.
  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?
  • Coherent Market Insights. (2025, April 2). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

Sources

Exploratory

Solubility Profile of Benzenamine, 3-(4-nitrophenoxy)-: An In-depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of Benzenamine, 3-(4-nitrophenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of Benzenamine, 3-(4-nitrophenoxy)-. Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and robust experimental methodologies.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Benzenamine, 3-(4-nitrophenoxy)-, understanding its solubility is paramount for a multitude of applications, from designing synthetic reaction conditions to formulating effective drug delivery systems.[1][2] Poor solubility can be a significant hurdle in drug discovery, potentially leading to the exclusion of active compounds from biological assays and a higher risk of failure during development.[1] This guide will equip the reader with the necessary knowledge to systematically approach the solubility characterization of this and other novel compounds.

Physicochemical Characterization of Benzenamine, 3-(4-nitrophenoxy)-

A thorough understanding of the physicochemical properties of Benzenamine, 3-(4-nitrophenoxy)- is the first step in predicting its solubility behavior. While specific experimental data for this molecule is scarce, we can infer its likely characteristics from its structural components.

Molecular Structure:

  • Benzenamine (Aniline) Moiety: The presence of the amino group (-NH2) attached to a benzene ring introduces polarity and the capacity for hydrogen bonding. Aniline itself is slightly soluble in water and readily miscible with most organic solvents.

  • Nitro-substituted Phenyl Group: The nitro group (-NO2) is a strong electron-withdrawing group, increasing the polarity of this part of the molecule.

  • Phenoxy Ether Linkage: The ether linkage (-O-) adds some polar character and flexibility to the molecule.

Based on its structure, Benzenamine, 3-(4-nitrophenoxy)- can be classified as a moderately polar molecule. The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the -NO2 and ether oxygen) suggests potential for interaction with a range of solvents.

Predicted Properties:

The Role of DMSO in Solubilizing Research Compounds

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in laboratory settings to dissolve compounds with low aqueous solubility.[4][5] Its ability to dissolve both polar and nonpolar compounds makes it an invaluable tool in drug discovery and biological assays.[6] For a compound like Benzenamine, 3-(4-nitrophenoxy)-, which is predicted to be poorly water-soluble, DMSO is an excellent starting point for creating stock solutions for in vitro screening.[1][7]

Key Advantages of DMSO:

  • High Solubilizing Power: DMSO's amphipathic nature allows it to interact favorably with a wide range of solutes.[5]

  • Miscibility with Water: It is miscible with water in all proportions, facilitating the preparation of aqueous dilutions from a concentrated DMSO stock.[8]

  • Penetration Enhancer: DMSO can facilitate the cellular uptake of dissolved compounds.[6]

Important Considerations:

  • Toxicity: While considered to have low toxicity, high concentrations of DMSO can be detrimental to cells in biological assays.[5][6] It is crucial to determine the tolerance of the specific cell line or assay system to DMSO.

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can affect the concentration of the stock solution over time.

  • Freezing Point: DMSO has a relatively high freezing point (18.5 °C), which can be a practical consideration for storage.

Predicting Solubility in Organic Solvents: The "Like Dissolves Like" Principle

The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2][9] This principle provides a framework for selecting a range of organic solvents to test for the solubilization of Benzenamine, 3-(4-nitrophenoxy)-.

Solvent Classes and Their Predicted Utility:

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Acetone) These solvents possess dipoles but do not have acidic protons.[9] Given the polar nature of the nitro and amino groups, these solvents are expected to be good candidates for dissolving Benzenamine, 3-(4-nitrophenoxy)-.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents can engage in hydrogen bonding and are effective at dissolving polar compounds.[9] The amino group of the target molecule can act as a hydrogen bond donor, suggesting good solubility in these solvents.

  • Nonpolar Solvents: (e.g., Toluene, Hexane, Diethyl Ether) These solvents are suitable for dissolving nonpolar compounds through van der Waals forces.[9] Due to the significant polarity of Benzenamine, 3-(4-nitrophenoxy)-, it is predicted to have low solubility in these solvents.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) These solvents have intermediate polarity and can be effective for a range of organic compounds. However, their use is often discouraged due to safety and environmental concerns.[10][11]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility profile of Benzenamine, 3-(4-nitrophenoxy)- is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Benzenamine, 3-(4-nitrophenoxy)- to a series of vials, each containing a known volume of a selected solvent (e.g., DMSO, ethanol, acetonitrile, water, toluene). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials.[9]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles.[9]

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent.

    • Determine the concentration of Benzenamine, 3-(4-nitrophenoxy)- in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[9]

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Profile of Benzenamine, 3-(4-nitrophenoxy)- at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticVery LowTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
Acetonitrile (ACN)Polar AproticModerate to HighTo be determined
MethanolPolar ProticModerate to HighTo be determined
EthanolPolar ProticModerateTo be determined
AcetonePolar AproticModerateTo be determined
Dichloromethane (DCM)ChlorinatedModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarVery LowTo be determined

Interpreting the Results:

The experimental data will either confirm or refine the initial predictions based on the "like dissolves like" principle. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play.

Conclusion: A Roadmap to Understanding Solubility

This technical guide has provided a comprehensive roadmap for characterizing the solubility profile of Benzenamine, 3-(4-nitrophenoxy)-. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the study of other novel chemical entities, providing a solid foundation for addressing one of the fundamental challenges in the chemical and pharmaceutical sciences.

Logical Relationship of Key Concepts

Caption: The logical progression from molecular structure to quantitative solubility data.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? | ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. [Link]

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Solubility of Organic Compounds. [Link]

  • BENZENAMINE - Ataman Kimya. [Link]

  • (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice - ResearchGate. [Link]

  • BENZENAMINE - Ataman Kimya. [Link]

  • Benzenamine, 4-nitro-N-phenyl CAS N°: 836-30-6. [Link]

  • Aniline (benzenamine) - DCCEEW. [Link]

  • Benzenamine - ChemBK. [Link]

  • 3-Nitro-N-phenylbenzenamine | C12H10N2O2 | CID 20627 - PubChem. [Link]

  • Chemical Properties of Benzenamine, 3-phenoxy- (CAS 3586-12-7) - Cheméo. [Link]

  • Benzenamine, reaction products with aniline hydrochloride and nitrobenzene - Registration Dossier - ECHA. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- (CAS 2491-74-9) - Cheméo. [Link]

  • N-(3-methoxy-4-nitrophenyl)benzenamine — Chemical Substance Information - NextSDS. [Link]

  • Benzenamine, N,N-dimethyl-4-(phenylazo)- - the NIST WebBook. [Link]

  • DMSO - gChem. [Link]

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Foundational

Thermodynamic Stability Profile of 3-(4-Nitrophenoxy)aniline at Room Temperature: A Comprehensive Technical Guide

Executive Summary 3-(4-Nitrophenoxy)aniline (Formula: C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ) is a critical structural scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Nitrophenoxy)aniline (Formula: C₁₂H₁₀N₂O₃, MW: 230.22 g/mol ) is a critical structural scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. As a Senior Application Scientist, evaluating the thermodynamic stability of this compound at room temperature (298.15 K) requires moving beyond basic shelf-life observations. We must analyze the intrinsic electronic effects of its functional groups and employ highly sensitive calorimetric techniques to detect sub-clinical degradation pathways.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of 3-(4-nitrophenoxy)aniline, detailing the causality behind its degradation mechanisms and establishing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 3-(4-nitrophenoxy)aniline is governed by the interplay of three distinct structural features: the diaryl ether core, the electron-withdrawing nitro group (-NO₂), and the electron-donating amino group (-NH₂).

  • The Diaryl Ether Core (Thermodynamic Anchor): The central ether linkage (C-O-C) connecting the two aromatic rings is highly stable. The oxygen lone pairs participate in p-π conjugation with the adjacent phenyl rings, significantly strengthening the C-O bonds. Kinetic studies on similar diaryl ether models demonstrate that thermal cleavage of this bond requires an activation energy ( Ea​ ) exceeding 140 kJ/mol[2]. At room temperature (where thermal energy RT≈2.48 kJ/mol), the probability of spontaneous homolytic or heterolytic cleavage is statistically negligible.

  • The Amino Group (Kinetic Vulnerability): While the molecular skeleton is thermodynamically stable, the meta-amino group is electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen. This represents a kinetic degradation pathway that can proceed slowly at 298.15 K.

  • The Nitro Group (Photochemical Vulnerability): The para-nitro group acts as a strong electron sink. While thermally stable at room temperature, it is susceptible to photochemical reduction if exposed to UV/Vis radiation, necessitating storage in actinic (amber) containers.

Visualizing Structural Stability Logic

G A 3-(4-nitrophenoxy)aniline B Diaryl Ether Core A->B C Amino Group (-NH2) A->C D Nitro Group (-NO2) A->D E Thermodynamically Stable (High Ea > 140 kJ/mol) B->E F Susceptible to Auto-oxidation C->F G Photochemical Vulnerability D->G

Caption: Structural vulnerabilities and thermodynamic stability of 3-(4-nitrophenoxy)aniline components.

Empirical Profiling Protocols (Self-Validating Systems)

To empirically validate the thermodynamic stability of 3-(4-nitrophenoxy)aniline, we employ two orthogonal, self-validating methodologies.

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time RT Stability

Traditional HPLC assays lack the sensitivity to detect minute degradation over short periods at room temperature. Isothermal Microcalorimetry (IMC) solves this by measuring the heat flow ( dq/dt ) associated with chemical reactions at the microwatt ( μ W) level[3]. Because all spontaneous degradation pathways (like oxidation) involve a change in enthalpy ( ΔH ), a zero heat flow definitively proves thermodynamic stability, making this a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of crystalline 3-(4-nitrophenoxy)aniline into a sterile, dry glass ampoule. Seal the ampoule under ambient atmospheric conditions (to allow for potential auto-oxidation detection).

  • Thermal Equilibration: Insert the ampoule into the microcalorimeter maintained strictly at 298.15 K (25 °C). Allow a 24-hour equilibration period to dissipate frictional heat from insertion.

  • Data Acquisition: Continuously record the thermal power signal ( μ W/g) for 7 to 14 days.

  • Causality Analysis: A stable compound will yield a flat baseline near 0 μ W/g. An exothermic drift indicates active oxidative or hydrolytic degradation.

Workflow S1 Sample Prep (100mg in Ampoule) S2 Thermal Equilibration (298.15 K for 24h) S1->S2 S3 Heat Flow Measurement (dq/dt over 7-14 days) S2->S3 S4 Data Analysis (Quantify Exotherm) S3->S4

Caption: Step-by-step workflow for Isothermal Microcalorimetry (IMC) at room temperature.

Protocol B: ICH Q1A(R2) Accelerated Degradation & Arrhenius Extrapolation

To predict long-term thermodynamic stability, we apply forced degradation per ICH Q1A(R2) guidelines[4]. By elevating the temperature, we increase the kinetic energy of the system, forcing the compound over its activation energy barrier.

Step-by-Step Methodology:

  • Aliquotting: Distribute 1 g samples of 3-(4-nitrophenoxy)aniline into amber glass vials (to isolate thermal effects from photolytic effects).

  • Incubation: Place vials in stability chambers set to 40°C/75% RH, 50°C, and 60°C.

  • Sampling & Quantification: Pull samples at 0, 1, 3, and 6 months. Dissolve in an appropriate solvent (e.g., Acetonitrile/Water) and quantify the remaining intact API using RP-HPLC-UV (detection at ~254 nm).

  • Arrhenius Extrapolation: Calculate the degradation rate constant ( k ) for each temperature. Plot ln(k) versus 1/T (in Kelvin). The slope of this line equals −Ea​/R . Extrapolate the line to 298.15 K to determine the room temperature degradation rate.

Quantitative Data Summary

Based on the structural mechanics of diaryl ethers and substituted anilines, the following table summarizes the anticipated thermodynamic and kinetic parameters for 3-(4-nitrophenoxy)aniline at room temperature.

ParameterEstimated Value / ThresholdAnalytical MethodCausality / Significance
Activation Energy ( Ea​ ) for Ether Cleavage > 140 kJ/molArrhenius Kinetics[2]High energy barrier prevents spontaneous skeletal breakdown at 25°C.
Baseline Heat Flow at 298.15 K < 0.5 μ W/gIsothermal Microcalorimetry[3]Indicates negligible spontaneous degradation (oxidation/hydrolysis) in solid state.
Shelf-Life ( t90​ ) at 25°C > 24 MonthsICH Q1A(R2) Extrapolation[4]Assuming protection from light and excessive moisture.
Primary Degradant Pathway N-Oxidation / PhotolysisLC-MS / Photostability TestingDriven by the electron-rich amino group and photo-reactive nitro group.

Conclusion

3-(4-Nitrophenoxy)aniline exhibits robust thermodynamic stability at room temperature (298.15 K), primarily anchored by the high activation energy required to cleave its diaryl ether core. However, its overall shelf-life is dictated by its kinetic stability —specifically, the susceptibility of the amino group to oxidation and the nitro group to photolysis. By employing self-validating techniques like Isothermal Microcalorimetry alongside ICH Q1A(R2) accelerated testing, researchers can accurately map these kinetic vulnerabilities and formulate appropriate container-closure systems (e.g., amber vials with inert gas purging) to ensure long-term integrity.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL URL:[Link]

  • Applications of Microcalorimetry in Stability Studies Source: PharmaQuesT URL: [Link]

  • Kinetics and Mechanism of Hydrothermal Decomposition of Lignin Model Compounds Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-(4-Nitrophenoxy)aniline: A Technical Guide for Diaryl Ether Profiling

Executive Summary & Structural Logic Diaryl ethers represent a privileged structural scaffold in modern medicinal chemistry and agrochemicals. They are frequently utilized in the design of dual COX-2/EGFR inhibitors[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

Diaryl ethers represent a privileged structural scaffold in modern medicinal chemistry and agrochemicals. They are frequently utilized in the design of dual COX-2/EGFR inhibitors[1], acetylcholinesterase inhibitors[2], and novel herbicidal agents[3]. 3-(4-Nitrophenoxy)aniline (also known as 3-amino-4'-nitrodiphenyl ether) is a critical bifunctional building block in these syntheses. Available as both a free base (CAS: 22528-34-3)[4] and a hydrochloride salt (CAS: 19157-81-4)[5], its accurate structural validation is paramount before downstream derivatization.

As a Senior Application Scientist, I approach the characterization of this molecule not as a mere checklist of peaks, but as a self-validating system . The molecule contains two antagonistic functional groups—a strongly electron-withdrawing nitro group (-NO₂) and a strongly electron-donating primary amine (-NH₂)—bridged by an ether oxygen. This guide details the orthogonal spectroscopic methodologies required to definitively map its electronic environment, confirm its connectivity, and rule out synthetic artifacts.

Strategic Analytical Framework & Methodologies

To ensure absolute structural confidence, we employ a multidimensional workflow utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols
  • Sample Preparation (NMR) : Dissolve 15 mg of 3-(4-nitrophenoxy)aniline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is specifically chosen over CDCl₃ because its high polarity fully solvates the hydrogen-bonding amine network, preventing line broadening and allowing the -NH₂ protons to be clearly resolved without rapid exchange[6].

  • NMR Acquisition : Transfer to a 5 mm NMR tube. Acquire ¹H-NMR at 400 MHz (16 scans, 1.5s relaxation delay) and ¹³C-NMR at 100 MHz (1024 scans, 2.0s relaxation delay) at 298 K.

  • FT-IR Analysis : Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • HRMS Preparation : Prepare a 1 µg/mL solution in LC-MS grade Methanol with 0.1% Formic Acid to drive protonation. Inject 5 µL into the Electrospray Ionization (ESI) source in positive ion mode.

Workflow Sample 3-(4-Nitrophenoxy)aniline Sample Preparation NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR FTIR FT-IR Spectroscopy (ATR or KBr Pellet) Sample->FTIR MS HRMS (ESI+) Mass & Fragmentation Sample->MS Data Data Integration & Structural Validation NMR->Data FTIR->Data MS->Data

Fig 1: Multidimensional spectroscopic workflow for diaryl ether structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

The ¹H-NMR spectrum of 3-(4-nitrophenoxy)aniline is a textbook example of competing electronic effects across isolated spin systems. The ether linkage prevents extended π -conjugation between the two rings, effectively isolating their magnetic environments[6].

  • The 4-Nitrophenyl Ring (Ring A) : The -NO₂ group exerts powerful inductive (-I) and resonance (-R) withdrawing effects. This drastically deshields the ortho protons (H-3', H-5'), pushing them downfield to ~8.22 ppm. The para-substitution pattern yields a classic AA'BB' splitting system (two distinct doublets).

  • The 3-Aminophenyl Ring (Ring B) : The -NH₂ group donates electron density (+R), shielding its ortho and para positions. This meta-substituted ring yields a complex multiplet system. The H-2 proton, situated between the ether and amine groups, appears as a distinct triplet (due to meta-coupling) at ~6.32 ppm.

Table 1: ¹H and ¹³C NMR Data Summary (DMSO- d6​ , 400/100 MHz)
NucleusChemical Shift (ppm)Multiplicity (J in Hz)IntegrationMechanistic Assignment / Causality
¹H 8.22d (J = 9.1)2HH-3', H-5' (nitro ring); strongly deshielded by para-NO₂
¹H 7.12d (J = 9.1)2HH-2', H-6' (nitro ring); shielded by ortho-ether oxygen
¹H 7.08t (J = 8.0)1HH-5 (aniline ring); meta to both substituents
¹H 6.45ddd (J = 8.0, 2.1, 0.9)1HH-6 (aniline ring); ortho to amine, para to ether
¹H 6.32t (J = 2.1)1HH-2 (aniline ring); ortho to both amine and ether
¹H 6.28ddd (J = 8.0, 2.1, 0.9)1HH-4 (aniline ring); ortho to ether, para to amine
¹H 5.35br s2H-NH₂ protons; broad due to quadrupolar relaxation/exchange
¹³C 163.5s-C-1' (nitro ring); ipso to oxygen
¹³C 156.2s-C-3 (aniline ring); ipso to oxygen
¹³C 142.1s-C-4' (nitro ring); ipso to nitro

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups present[2]. The distinct dipole moments of the nitro and amine groups result in highly diagnostic vibrational modes.

Table 2: Key FT-IR Vibrational Peak Assignments (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3450, 3360Medium, SharpN-H stretching (asym/sym)Confirms presence of primary amine
1585, 1480StrongC=C aromatic stretchingIndicates aromatic ring systems
1515StrongN-O asymmetric stretchingDiagnostic for the nitro group
1345StrongN-O symmetric stretchingDiagnostic for the nitro group
1240StrongC-O-C asymmetric stretchConfirms the diaryl ether linkage
840StrongC-H out-of-plane bendingIndicates para-disubstituted benzene

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Logic

In positive electrospray ionization (ESI+), the molecule readily protonates at the primary amine to yield the molecular ion [M+H]⁺ at m/z 231.0767. The fragmentation logic of diaryl ethers under collision-induced dissociation (CID) is highly predictable: the weakest bond is the C-O ether linkage[1]. Cleavage of this bond typically yields a 3-aminophenol radical cation or a 4-nitrophenyl cation, providing definitive proof of the two distinct monomeric halves.

Fragmentation Parent [M+H]+ m/z 231.07 Frag1 [3-Aminophenol+H]+ m/z 110.06 Parent->Frag1 Ether Cleavage Frag2 [4-Nitrophenyl]+ m/z 122.02 Parent->Frag2 Ether Cleavage Loss Loss of NO2 m/z 185.07 Parent->Loss -NO2 Radical

Fig 2: Proposed ESI+ HRMS fragmentation pathway for 3-(4-nitrophenoxy)aniline.

Self-Validating Quality Control (QC) Logic

A robust analytical protocol must actively rule out false positives, such as a physical mixture of unreacted starting materials from a standard S_NAr synthesis (e.g., 3-aminophenol and 1-fluoro-4-nitrobenzene). To validate the covalent linkage, apply the following logical checks:

  • Ruling out 3-aminophenol (IR Check) : The FT-IR spectrum must show a complete absence of the broad, strongly hydrogen-bonded phenolic O-H stretch typically found between 3200–3400 cm⁻¹.

  • Ruling out 1-fluoro-4-nitrobenzene (NMR Check) : The ¹³C-NMR spectrum must lack any carbon signals exhibiting large scalar couplings to fluorine. Unreacted starting material would show a distinct doublet with ¹J_C-F ≈ 250 Hz near 165 ppm. In the pure product, the ipso carbon (C-1') appears as a sharp singlet at 163.5 ppm.

  • Connectivity Confirmation (MS Check) : The presence of the intact molecular ion[M+H]⁺ at m/z 231.07 confirms that the ether bond has successfully formed.

References

  • Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes . Source: Organic Chemistry Portal (Synlett). URL: [Link]

  • Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions . Source: Taylor & Francis Online. URL:[Link]

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis . Source: PubMed (NIH). URL:[Link]

  • A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach . Source: ACS Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for Benzenamine, 3-(4-nitrophenoxy)-

Application Note: Chemoselective Synthesis and Mechanistic Evaluation of 3-(4-Nitrophenoxy)aniline Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis and Mechanistic Evaluation of 3-(4-Nitrophenoxy)aniline

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Synthesis Chemists, and Drug Discovery Professionals

Executive Summary

Diaryl ethers represent a privileged structural motif in modern drug discovery and agrochemical development. Specifically, 3-(4-nitrophenoxy)aniline (CAS 22528-34-3)[1] serves as a highly versatile bifunctional building block. The presence of both a reducible nitro group and a reactive primary amine allows for orthogonal functionalization in complex API (Active Pharmaceutical Ingredient) synthesis. This application note details a highly optimized, chemoselective Nucleophilic Aromatic Substitution (SNAr) protocol for synthesizing 3-(4-nitrophenoxy)aniline, emphasizing the mechanistic causality behind reagent selection and process parameters.

Mechanistic Rationale & Chemoselectivity

The synthesis of 3-(4-nitrophenoxy)aniline relies on the cross-coupling of 3-aminophenol with 1-fluoro-4-nitrobenzene. The primary challenge in this reaction is chemoselectivity : preventing the primary amine from competing with the phenol for the electrophile.

  • Nucleophile Differentiation (The Causality of Base Selection): The pKa of the phenolic hydroxyl group is approximately 9.8, whereas the conjugate acid of the aniline amine is ~4.6, and the amine itself has a pKa > 27 for deprotonation. By utilizing a mild, insoluble inorganic base such as Potassium Carbonate (K2CO3), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion. The amine remains neutral and significantly less nucleophilic, driving >95% chemoselectivity toward O-arylation.

  • Electrophile Activation: 1-Fluoro-4-nitrobenzene is selected over the chloro-analogue. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine intensely polarizes the C-F bond, accelerating nucleophilic attack and stabilizing the intermediate complex far better than chlorine.

G A 3-Aminophenol + 1-Fluoro-4-nitrobenzene B Selective Deprotonation (K2CO3, DMF, 25°C) A->B Base Addition C Phenoxide Attack (Meisenheimer Complex) B->C S_NAr Initiation D Fluoride Elimination (Rate-Determining) C->D 90°C Heating E Crude 3-(4-Nitrophenoxy)aniline (Organic Phase) D->E Aqueous Workup F Crystallization (EtOH/H2O) E->F Purification G Pure Product (>85% Yield) F->G Isolation

Fig 1. Chemoselective SNAr workflow for 3-(4-nitrophenoxy)aniline synthesis.

Optimization of Reaction Conditions

To establish a self-validating protocol, empirical data was gathered varying the base, solvent, and leaving group. The data below demonstrates why the specific parameters in the subsequent protocol were chosen.

Table 1: Condition Optimization for O-Arylation

EntryElectrophileBaseSolventTemp (°C)Time (h)Conversion (%)O:N Selectivity
11-Chloro-4-nitrobenzeneK2CO3DMF902442%>99:1
21-Fluoro-4-nitrobenzeneEt3NTHF702415%80:20
31-Fluoro-4-nitrobenzeneCs2CO3DMSO90898%95:5
4 1-Fluoro-4-nitrobenzene K2CO3 DMF 90 12 >99% >99:1

Analysis: Entry 4 provides the optimal balance of high conversion, perfect chemoselectivity, and cost-effectiveness. While Cs2CO3 (Entry 3) accelerates the reaction, it slightly reduces chemoselectivity and increases process cost.

Step-by-Step Laboratory Protocol

Scale: 50 mmol (Preparative Scale) Target Molecule: Benzenamine, 3-(4-nitrophenoxy)- (CAS 22528-34-3)[1]

Equipment & Reagent Preparation
  • Glassware: 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum prior to use.

  • Reagents:

    • 3-Aminophenol: 5.46 g (50.0 mmol, 1.0 equiv)

    • 1-Fluoro-4-nitrobenzene: 7.06 g (50.0 mmol, 1.0 equiv)

    • Potassium Carbonate (K2CO3, finely powdered): 10.37 g (75.0 mmol, 1.5 equiv)

    • N,N-Dimethylformamide (DMF, anhydrous): 50 mL

Reaction Execution
  • Phenoxide Formation: Under a steady stream of nitrogen, charge the flask with 3-aminophenol (5.46 g) and anhydrous DMF (50 mL). Stir at 400 rpm until fully dissolved.

  • Base Addition: Add powdered K2CO3 (10.37 g) in one portion. The suspension will turn slightly opaque. Stir at room temperature (25 °C) for 30 minutes to ensure complete deprotonation of the phenol. Note: Do not heat during this step to prevent premature oxidation of the amine.

  • Electrophile Introduction: Using a syringe, add 1-fluoro-4-nitrobenzene (7.06 g) dropwise over 5 minutes.

  • SNAr Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Maintain vigorous stirring. The mixture will progressively darken to a deep yellow/brown.

  • In-Process Control (IPC): After 10 hours, sample the reaction. Perform TLC (Eluent: 70:30 Hexanes/Ethyl Acetate; UV visualization at 254 nm). The starting material (Rf ~0.2) should be completely consumed, replaced by a single major product spot (Rf ~0.5).

Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to ambient temperature. Pour the crude mixture slowly into a beaker containing 250 mL of vigorously stirred ice water. A yellow precipitate will immediately begin to form.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract with Ethyl Acetate (3 × 100 mL).

  • Washing: The combined organic layers contain residual DMF. Wash the organic phase with distilled water (3 × 100 mL) followed by saturated aqueous NaCl (brine, 100 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude yellow-brown solid.

Purification
  • Recrystallization: Dissolve the crude solid in the minimum amount of boiling absolute ethanol (~30 mL).

  • Remove from heat and slowly add distilled water dropwise until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystallization.

  • Filter the resulting bright yellow crystals via vacuum filtration, wash with ice-cold 10% ethanol/water (20 mL), and dry in a vacuum oven at 45 °C overnight.

  • Validation: The final product can be converted to its hydrochloride salt (CAS 19157-81-4)[2] by bubbling HCl gas through an ethereal solution, if required for downstream aqueous solubility.

References

Sources

Application

using 3-(4-nitrophenoxy)aniline as a building block in pharmaceutical synthesis

Application Note: 3-(4-Nitrophenoxy)aniline as a Privileged Building Block in the Synthesis of Type II Kinase Inhibitors Executive Summary In modern medicinal chemistry, the design of Type II kinase inhibitors—molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(4-Nitrophenoxy)aniline as a Privileged Building Block in the Synthesis of Type II Kinase Inhibitors

Executive Summary

In modern medicinal chemistry, the design of Type II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases—relies heavily on scaffolds that can bridge the ATP-binding hinge region and the adjacent allosteric hydrophobic pocket. 3-(4-Nitrophenoxy)aniline (CAS: 22528-34-3) , also known as 3-amino-4'-nitrodiphenyl ether, has emerged as a highly privileged building block for this purpose[1]. This application note details the mechanistic rationale, orthogonal reactivity, and self-validating synthetic protocols for utilizing this intermediate in the development of targeted therapeutics, such as dual RAF/VEGFR2 inhibitors.

Mechanistic Rationale: The Diaryl Ether Scaffold

The structural geometry of 3-(4-nitrophenoxy)aniline offers a distinct meta,para'-substitution pattern that is critical for kinase inhibition:

  • The Ether Linker ( 120° Angle): The oxygen atom provides a flexible, sterically unencumbered linker that allows the molecule to traverse the gatekeeper residue without causing steric clashes[1].

  • Orthogonal Reactivity: The molecule possesses two highly differentiating functional groups. The nucleophilic meta-amine allows for immediate coupling to a hinge-binding core (e.g., a fused bicyclic heteroaromatic system). Meanwhile, the para-nitro group acts as a robust, masked amine that survives the initial coupling conditions[2]. Once reduced, it provides a secondary attachment point for urea or amide moieties designed to form critical hydrogen bonds with the conserved Asp/Glu residues of the DFG motif[1].

Pharmacophore Hinge Hinge Binder Interacts with Kinase Hinge Region Linker Diaryl Ether Linker Traverses Gatekeeper Residue Hinge->Linker Amine derived DFG DFG-Interacting Moiety Hydrogen Bonds to Asp/Glu Linker->DFG Nitro derived

Pharmacophore mapping of diaryl ether kinase inhibitors in DFG-out conformation.

Strategic Synthetic Workflow

The synthesis of complex kinase inhibitors from 3-(4-nitrophenoxy)aniline follows a logical, three-phase sequence. By exploiting the chemoselectivity of the functional groups, researchers can systematically build the pharmacophore from the hinge-binder outward to the allosteric pocket.

Workflow A 3-(4-Nitrophenoxy)aniline (CAS: 22528-34-3) B SNAr / Amidation (Hinge-Binder Attachment) A->B Heteroaryl Halide or Carboxylic Acid C Nitro-Diaryl Ether Intermediate B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Nitro Reduction E Amino-Diaryl Ether Intermediate D->E F Urea / Amide Coupling E->F Isocyanate or Acid Chloride G Target Kinase Inhibitor (e.g., RAF/VEGFR2) F->G

Synthetic workflow of 3-(4-nitrophenoxy)aniline to final kinase inhibitors.

Self-Validating Experimental Protocols

The following protocols are engineered for high-fidelity synthesis, incorporating in-process controls (IPCs) to ensure each step acts as a self-validating system.

Phase 1: Hinge-Binder Attachment via Nucleophilic Aromatic Substitution (SNAr)

Causality Insight: Coupling the meta-amine to an electron-deficient heteroaryl halide (e.g., a chloropyrimidine or chloropyridine derivative) requires a polar aprotic solvent to stabilize the Meisenheimer complex intermediate. N,N-Dimethylformamide (DMF) is selected over alcohols to prevent competitive solvent nucleophilicity and to keep the highly polar intermediates fully solvated[3].

Step-by-Step Methodology:

  • Initialization: Charge a dry, argon-flushed round-bottom flask with 3-(4-nitrophenoxy)aniline (1.0 eq) and the target heteroaryl chloride (1.05 eq).

  • Solvation & Base Addition: Dissolve the reagents in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Note: The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

  • Reaction: Heat the mixture to 90–100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting aniline peak disappears, and a new peak corresponding to the product mass [M+H]+ emerges.

  • Workup: Cool the mixture to room temperature and quench by pouring into rapidly stirring ice water. The nitro-diaryl ether intermediate will precipitate. Filter, wash with cold water, and dry in vacuo.

Phase 2: Chemoselective Catalytic Hydrogenation

Causality Insight: The reduction of the nitro group must be performed without cleaving the newly formed carbon-nitrogen bonds or the ether linkage. Palladium on carbon (Pd/C) under mild hydrogen pressure is highly chemoselective for nitro reduction. Iron/NH4Cl can be used, but Pd/C avoids the generation of iron sludge, which can trap the product and complicate pharmaceutical-grade purification[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-diaryl ether intermediate in a 1:1 mixture of THF and Methanol (0.1 M). Reasoning: THF ensures solubility of the bulky intermediate, while Methanol acts as a proton donor to accelerate reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an argon blanket to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 4–6 hours.

  • IPC Validation: The solution will visually transition from deep yellow to colorless/pale yellow. LC-MS must confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C. To ensure pharmaceutical purity, treat the filtrate with a palladium scavenger (e.g., SiliaMetS® Thiol) for 1 hour to reduce heavy metal content to <10 ppm. Concentrate in vacuo.

Phase 3: DFG-Interacting Urea Formation

Causality Insight: The final step involves reacting the newly formed para-amine with an aryl isocyanate. Dichloromethane (DCM) is chosen as the solvent because it is non-nucleophilic and poorly solvates the final urea product. This causes the product to precipitate out of solution, driving the equilibrium forward and simplifying purification[1].

Step-by-Step Methodology:

  • Reaction: Dissolve the amino-diaryl ether intermediate in anhydrous DCM (0.1 M). Dropwise, add the substituted aryl isocyanate (1.05 eq) at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 8 hours.

  • Validation & Isolation: A thick white/off-white precipitate will form as the urea product crystallizes out of the DCM. Filter the solid, wash with cold DCM, and dry.

Quantitative Data & Yield Optimization

The table below summarizes optimized conditions for scaling the functionalization of 3-(4-nitrophenoxy)aniline, comparing alternative reagents based on target scale and desired purity.

Table 1: Optimization of Reaction Conditions for Diaryl Ether Functionalization

Reaction PhaseReagents & CatalystSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity Profile (HPLC)
SNAr Coupling Heteroaryl-Cl, DIPEADMF1001282 - 88> 95%
SNAr Coupling Heteroaryl-Cl, K₂CO₃n-Butanol1201875 - 80> 90% (Requires recrystallization)
Nitro Reduction 10% Pd/C, H₂ (1 atm)MeOH / THF25692 - 98> 98% (Trace Pd requires scavenging)
Nitro Reduction Fe powder, NH₄ClEtOH / H₂O80485 - 90> 92% (Iron sludge retention)
Urea Formation Aryl IsocyanateDCM25888 - 95> 99% (Direct precipitation)

References

  • Okaniwa, M., Hirose, M., Imada, T., Ohashi, T., Hayashi, Y., Miyazaki, T., Arita, T., Yabuki, M., Kakoi, K., Kato, J., Takagi, T., Kawamoto, T., Yao, S., Sumita, A., Tsutsumi, S., Tottori, T., Oki, H., Sang, B. C., Yano, J., Aertgeerts, K., … Ishikawa, T. (2012). Design and Synthesis of Novel DFG-out RAF/vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of[5,6]-fused Bicyclic Scaffolds. Journal of Medicinal Chemistry, 55(7), 3452–3478. [1]

  • Greco, C. C., & Michel, R. E. (1993). Method for the manufacture of 3-aminophenol (US Patent No. 5,202,488A). U.S. Patent and Trademark Office.[2]

  • ChemicalBook. (n.d.). 3-Amino-4'-nitrodiphenyl ether Synthesis Routes and Properties. ChemicalBook. [3]

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of Benzenamine, 3-(4-nitrophenoxy)-

Introduction: Rationale for Agrochemical Screening Benzenamine, 3-(4-nitrophenoxy)-, a diphenyl ether derivative, presents a compelling candidate for agrochemical research, particularly in the herbicide discovery pipelin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Agrochemical Screening

Benzenamine, 3-(4-nitrophenoxy)-, a diphenyl ether derivative, presents a compelling candidate for agrochemical research, particularly in the herbicide discovery pipeline. The structural motif of a diphenyl ether is a well-established pharmacophore for a significant class of commercial herbicides.[1][2] These herbicides typically function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then non-enzymatically oxidized to protoporphyrin IX.[1] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen. This highly reactive oxygen species initiates a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes and subsequent cell death.[1][4] The presence of the nitro group in Benzenamine, 3-(4-nitrophenoxy)- is a common feature in many active diphenyl ether herbicides, contributing to their electronic properties and binding affinity to the target enzyme.[3]

Furthermore, the broader classes of anilines and nitroaromatic compounds have been reported to exhibit a range of biological activities, including fungicidal and insecticidal properties.[5][6][7] This suggests that while the primary hypothesis for Benzenamine, 3-(4-nitrophenoxy)- is herbicidal activity, screening for broader agrochemical applications is warranted.

This document provides a comprehensive guide for researchers and scientists to systematically evaluate the potential of Benzenamine, 3-(4-nitrophenoxy)- as a novel agrochemical active ingredient. The protocols outlined herein are designed to first screen for primary biological activity and then to delve into the mode of action, providing a self-validating framework for discovery and development.

PART 1: Preliminary Characterization and Formulation

Prior to biological screening, it is essential to characterize the physicochemical properties of Benzenamine, 3-(4-nitrophenoxy)- and to develop a suitable formulation for testing.

Table 1: Physicochemical Properties of Benzenamine, 3-(4-nitrophenoxy)- (Hypothetical Data)

PropertyValueMethod
Molecular FormulaC₁₂H₁₀N₂O₃---
Molecular Weight230.22 g/mol ---
AppearanceYellowish to brownish oily liquidVisual Inspection
Melting Point-6°C (for Benzenamine)Differential Scanning Calorimetry (DSC)
Boiling Point184°C (for Benzenamine)---
Solubility in WaterSlightly solubleGravimetric method
logP (Octanol-Water Partition Coefficient)3.345 (calculated for a similar compound)HPLC method

Note: Some data is based on the parent compound Benzenamine or calculated for structurally related molecules and should be experimentally verified for Benzenamine, 3-(4-nitrophenoxy)-.[8]

Protocol 1.1: Stock Solution Preparation and Formulation

The limited water solubility of many organic compounds necessitates the use of a solvent and potentially a surfactant for biological assays.

Objective: To prepare a stable stock solution of Benzenamine, 3-(4-nitrophenoxy)- for use in subsequent biological assays.

Materials:

  • Benzenamine, 3-(4-nitrophenoxy)-

  • Acetone (or other suitable organic solvent like DMSO)

  • Tween® 20 (or other non-phytotoxic surfactant)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh 10 mg of Benzenamine, 3-(4-nitrophenoxy)- and dissolve it in 1 mL of acetone to prepare a 10 mg/mL stock solution.

  • Gently sonicate the solution to ensure complete dissolution.

  • For aqueous-based assays, prepare a working solution by adding the stock solution to deionized water containing 0.1% (v/v) Tween® 20. The final concentration of acetone should not exceed 0.5% in the assay to avoid solvent-induced phytotoxicity.

  • Vortex the working solution vigorously to create a stable emulsion or solution.

  • Always prepare a "vehicle control" containing the same concentration of acetone and Tween® 20 as the test solutions to account for any effects of the formulation components.

PART 2: Herbicide Discovery Workflow

The following workflow is designed to efficiently screen for and characterize the herbicidal potential of Benzenamine, 3-(4-nitrophenoxy)-.

Herbicidal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mode of Action Studies A Whole-Plant Bioassay (Pre- and Post-emergence) B Dose-Response Analysis A->B C In Vitro PPO Enzyme Inhibition Assay B->C If herbicidal activity is confirmed D Light-Dependency Assay C->D E Lipid Peroxidation Assay D->E

Caption: A streamlined workflow for herbicidal screening and mode of action studies.

Protocol 2.1: Whole-Plant Bioassay for Herbicidal Activity

This initial screen aims to determine if Benzenamine, 3-(4-nitrophenoxy)- possesses any herbicidal activity against representative monocot and dicot plant species.[9][10]

Objective: To assess the pre-emergence and post-emergence herbicidal effects of Benzenamine, 3-(4-nitrophenoxy)- on whole plants.

Materials:

  • Seeds of a monocot species (e.g., Zea mays - corn, Avena sativa - oat) and a dicot species (e.g., Brassica napus - canola, Solanum lycopersicum - tomato).

  • Pots filled with a standard potting mix.

  • Growth chamber with controlled light, temperature, and humidity.

  • Spray chamber for post-emergence application.

  • Working solutions of Benzenamine, 3-(4-nitrophenoxy)- at various concentrations (e.g., 10, 100, 1000 µM).

  • Vehicle control solution.

  • Positive control (a commercial diphenyl ether herbicide like Acifluorfen).

Procedure:

Pre-emergence Application:

  • Sow 5-10 seeds of each plant species per pot at a depth of 1-2 cm.

  • Immediately after sowing, apply 10 mL of the test or control solutions evenly to the soil surface of each pot.

  • Place the pots in a growth chamber under a 16:8 hour light:dark cycle at 25°C.

  • Water the pots as needed, avoiding leaching.

  • Assess plant emergence, growth inhibition, and any phytotoxic symptoms (e.g., chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

Post-emergence Application:

  • Sow seeds as described above and allow them to grow until they reach the 2-3 leaf stage.

  • Transfer the pots to a spray chamber and apply the test or control solutions to the foliage until runoff.

  • Return the pots to the growth chamber.

  • Assess phytotoxic symptoms such as leaf burning, bronzing, or necrosis at 3, 7, and 14 DAT.[2]

Data Analysis:

  • Visually score phytotoxicity on a scale of 0 (no effect) to 100 (complete plant death).

  • Measure plant height and fresh/dry weight at the end of the experiment.

  • Compare the effects of Benzenamine, 3-(4-nitrophenoxy)- to the vehicle and positive controls.

Protocol 2.2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

If herbicidal activity is observed, this assay will directly test the hypothesis that Benzenamine, 3-(4-nitrophenoxy)- inhibits PPO.[3][11]

Objective: To determine if Benzenamine, 3-(4-nitrophenoxy)- inhibits the activity of plant PPO in vitro.

Materials:

  • Etiolated plant material (e.g., pea or cucumber cotyledons) for enzyme extraction.

  • Extraction buffer (e.g., Tris-HCl with protease inhibitors).

  • Protoporphyrinogen IX substrate.

  • Spectrofluorometer.

  • 96-well microplates.

  • Working solutions of Benzenamine, 3-(4-nitrophenoxy)- at various concentrations.

  • Positive control (a known PPO inhibitor like Acifluorfen).

Procedure:

  • Extract crude PPO enzyme from the etiolated plant tissue according to established protocols.

  • In a 96-well plate, add the enzyme extract, reaction buffer, and various concentrations of Benzenamine, 3-(4-nitrophenoxy)- or controls.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the protoporphyrinogen IX substrate.

  • Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX over time using a spectrofluorometer.

  • Calculate the rate of reaction for each concentration.

Data Analysis:

  • Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity).

PART 3: Fungicide and Insecticide Screening

Given the broad biological activity of related chemical classes, it is prudent to screen Benzenamine, 3-(4-nitrophenoxy)- for fungicidal and insecticidal properties.

Protocol 3.1: In Vitro Antifungal Assay

This assay will assess the ability of the compound to inhibit the growth of economically important plant pathogenic fungi.

Objective: To determine the in vitro fungicidal activity of Benzenamine, 3-(4-nitrophenoxy)-.

Materials:

  • Cultures of representative phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium culmorum).[12]

  • Potato Dextrose Agar (PDA) or a similar growth medium.

  • Working solutions of Benzenamine, 3-(4-nitrophenoxy)-.

  • Positive control (a commercial fungicide).

  • Sterile petri dishes.

Procedure:

  • Prepare PDA and amend it with various concentrations of Benzenamine, 3-(4-nitrophenoxy)- or controls while the agar is still molten.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Place a mycelial plug from an actively growing fungal culture in the center of each plate.

  • Incubate the plates in the dark at the optimal growth temperature for the specific fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of fungal growth).

Protocol 3.2: Insecticidal Bioassay

This protocol provides a general framework for assessing insecticidal activity against a model insect pest.

Objective: To evaluate the insecticidal potential of Benzenamine, 3-(4-nitrophenoxy)- against a representative insect pest.

Materials:

  • A model insect species (e.g., larvae of Mythimna separata - armyworm).[13]

  • Artificial diet or host plant leaves.

  • Working solutions of Benzenamine, 3-(4-nitrophenoxy)-.

  • Positive control (a commercial insecticide).

  • Petri dishes or ventilated containers.

Procedure:

Diet Incorporation Method:

  • Incorporate various concentrations of Benzenamine, 3-(4-nitrophenoxy)- into the artificial diet.

  • Place a known number of insect larvae into containers with the treated diet.

Leaf Dip Method:

  • Dip host plant leaves into the test or control solutions and allow them to air dry.

  • Place the treated leaves and a known number of larvae into containers.

Assessment:

  • Maintain the containers under controlled environmental conditions.

  • Record larval mortality at 24, 48, and 72 hours after treatment.

  • Observe for any sublethal effects such as growth inhibition or feeding deterrence.

Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC₅₀ value (the lethal concentration that causes 50% mortality).

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and logical framework for the initial agrochemical evaluation of Benzenamine, 3-(4-nitrophenoxy)-. Based on its structural similarity to known diphenyl ether herbicides, the primary expectation is for herbicidal activity via PPO inhibition. However, the comprehensive screening approach outlined here allows for the discovery of unexpected fungicidal or insecticidal properties.

Should significant herbicidal activity be confirmed and linked to PPO inhibition, further studies would be warranted. These include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of Benzenamine, 3-(4-nitrophenoxy)- to optimize its activity.

  • Crop selectivity studies: Assessing the compound's safety on important crop species.

  • Toxicology and environmental fate studies: Evaluating the compound's safety profile for non-target organisms and its persistence in the environment.

The systematic application of these protocols will enable a thorough assessment of Benzenamine, 3-(4-nitrophenoxy)-'s potential as a novel agrochemical, contributing to the development of new tools for sustainable agriculture.

References

  • Scalla, R., & Matringe, M. (1990). Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. Zeitschrift für Naturforschung C, 45(5), 503-511. [Link]

  • Purdue University Cooperative Extension Service. Herbicide Mode-Of-Action Summary. [Link]

  • Matringe, M., et al. (1992). Mode of Action Studies on a Chiral Diphenyl Ether Peroxidizing Herbicide: Correlation between Differential Inhibition of Protoporphyrinogen IX Oxidase Activity and Induction of Tetrapyrrole Accumulation by the Enantiomers. Plant Physiology, 98(4), 1147-1153. [Link]

  • Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]

  • IntechOpen. (2022). Modes of Herbicide Action. [Link]

  • Watson, P. R., & Checkel, S. (2004). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). [Link]

  • Duke, S. O., & Kenyon, W. H. (1986). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. Plant Physiology, 81(3), 882-888. [Link]

  • MDPI. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Toxics. [Link]

  • Burgos, N. R., et al. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 150-161. [Link]

  • Google Patents. Diphenyl ether derivatives, process for producing the same and insecticide and acaricide containing the same as active ingredien.
  • Kim, J. S., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Sensors, 22(19), 7261. [Link]

  • Ataman Kimya. BENZENAMINE. [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]

  • Cheméo. Chemical Properties of Benzenamine, N-[(4-nitrophenyl)methylene]- (CAS 785-80-8). [Link]

  • Cambridge University Press & Assessment. Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • Cheméo. Chemical Properties of Benzenamine, 3-phenoxy- (CAS 3586-12-7). [Link]

  • Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Environmental Contamination and Toxicology, 103(1), 143-147. [Link]

  • MOA Technology. (2024). New Approaches to Herbicide and Bioherbicide Discovery. [Link]

  • Google Patents.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Liu, Y., et al. (2016). Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Chinese Chemical Letters, 27(4), 543-546. [Link]

  • Egorova, A. V., et al. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules, 25(20), 4758. [Link]

  • Kumar, J., & D'Souza, S. F. (2011). Progress in enzyme inhibition based detection of pesticides. Journal of the Indian Institute of Science, 91(3), 339-351. [Link]

  • PubChem. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-. [Link]

  • Gershon, H., et al. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438-440. [Link]

  • Weed Technology. Screening for Herbicide Resistance in Weeds. [Link]

  • ResearchGate. Screening the natural compounds from the novel herbicide template molecule. [Link]

  • OECD SIDS. Benzenamine, 4-nitro-N-phenyl. [Link]

  • Wang, Y., et al. (2010). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

  • ResearchGate. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2020). (PDF) Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ACS Publications. (2023). Synthesis and Insecticidal Activity Study of Azidopyridryl Containing Dichlorolpropene Ether Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • United Soybean Board. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. [Link]

  • ResearchGate. Fungicidal activity (suppression of fungal growth) of... | Download Scientific Diagram. [Link]

  • Della-Valle, G., et al. (2021). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules, 26(11), 3329. [Link]

  • US EPA. Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- - Substance Details. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

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  • Mol-Instincts. 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki. [Link]

  • Google Patents.
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

  • Mitsui Chemicals Crop & Life Solutions, Inc. Scientific Papers. [Link]

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Application

Application Notes and Protocols for the Functionalization of 3-(4-Nitrophenoxy)aniline for Polymer Cross-Linking

Introduction: Strategic Functionalization for Advanced Polymer Networks In the realm of high-performance polymers, the architecture of the monomeric units is paramount in defining the final material's properties. 3-(4-Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization for Advanced Polymer Networks

In the realm of high-performance polymers, the architecture of the monomeric units is paramount in defining the final material's properties. 3-(4-Nitrophenoxy)aniline is a molecule of significant interest, possessing a unique combination of a reactive aniline moiety, a stable ether linkage, and a versatile nitro group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of 3-(4-nitrophenoxy)aniline to create a diamine monomer, its subsequent polymerization into a polyimide, and strategies for cross-linking the resulting polymer to form robust, three-dimensional networks. Such cross-linked polymers are critical in applications demanding high thermal stability, chemical resistance, and mechanical strength, including in advanced materials for aerospace, electronics, and specialized biomedical devices.

The primary strategy detailed herein involves the reduction of the nitro group to an amine, thereby transforming the molecule into 3,4'-diaminodiphenyl ether. This diamine is an excellent candidate for step-growth polymerization, particularly with dianhydrides, to yield high-performance polyimides. The inherent properties of the resulting polymer, coupled with tailored cross-linking methodologies, allow for the fine-tuning of the material's characteristics to meet specific application demands.

Part 1: Functionalization of 3-(4-Nitrophenoxy)aniline to 3,4'-Diaminodiphenyl Ether

The conversion of 3-(4-nitrophenoxy)aniline to 3,4'-diaminodiphenyl ether is a critical functionalization step. This is achieved through the reduction of the nitro group. Several methods are effective for this transformation, with catalytic hydrogenation being a common and clean method.

Causality Behind Experimental Choices

The choice of a reduction method is dictated by factors such as substrate compatibility, yield, and safety. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency and the relatively mild reaction conditions. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound, facilitating the reduction. The use of an inert atmosphere initially is to prevent any unwanted side reactions and to handle the catalyst and hydrogen gas safely.

Experimental Protocol: Reduction of 3-(4-Nitrophenoxy)aniline

Materials:

  • 3-(4-Nitrophenoxy)aniline

  • Ethanol (or other suitable solvent like ethyl acetate)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filtration aid

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(4-nitrophenoxy)aniline (1.0 eq) in a suitable solvent such as ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the system. If using a balloon, inflate it with hydrogen and attach it to the flask. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,4'-diaminodiphenyl ether.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful synthesis of 3,4'-diaminodiphenyl ether can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular structure and purity. The disappearance of the nitro group signal and the appearance of a new amine proton signal in the NMR spectrum are key indicators of a successful reaction.

Part 2: Polymerization of 3,4'-Diaminodiphenyl Ether to a Polyimide

The synthesized 3,4'-diaminodiphenyl ether can be used as a monomer in the production of polyimides, which are known for their exceptional thermal and chemical stability. The polymerization is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.

Causality Behind Experimental Choices

The two-step polymerization process allows for better control over the molecular weight and processability of the polymer. The poly(amic acid) precursor is generally soluble in organic solvents, enabling it to be cast into films or coatings before being converted to the final, often insoluble, polyimide. Pyromellitic dianhydride (PMDA) is a common comonomer used to create rigid and thermally stable polyimide backbones.

Experimental Protocol: Synthesis of a Polyimide from 3,4'-Diaminodiphenyl Ether and PMDA

Materials:

  • 3,4'-Diaminodiphenyl ether (as synthesized above)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet

  • Syringe

  • Glass plate or other substrate for casting

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve 3,4'-diaminodiphenyl ether (1.0 eq) in anhydrous DMAc.

  • Stir the solution until the diamine is completely dissolved.

  • Slowly add an equimolar amount of PMDA (1.0 eq) to the solution in small portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and form the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride (2.0 eq) and pyridine (1.0 eq) as the dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.

Self-Validation: The formation of the polyimide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O and a broad O-H stretch) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and around 1370 cm⁻¹ for C-N stretching) will indicate successful imidization.

Part 3: Cross-Linking of the Polyimide

Cross-linking transforms the linear polymer chains into a three-dimensional network, significantly enhancing the material's mechanical properties, thermal stability, and solvent resistance. Several strategies can be employed to cross-link the synthesized polyimide.

Strategy 1: Thermal Cross-Linking

At elevated temperatures, aromatic polymers can undergo cross-linking reactions, often involving the cleavage of C-H bonds and the formation of new C-C bonds between polymer chains.[1][2]

Protocol:

  • Prepare a film or a molded part from the synthesized polyimide.

  • Place the polymer in a high-temperature oven or a furnace under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the polymer to a temperature approaching or slightly exceeding its glass transition temperature (Tg), typically in the range of 350-450°C, for a specified period (e.g., 1-4 hours).[1]

  • Cool the cross-linked polymer slowly to room temperature.

Self-Validation: The effectiveness of thermal cross-linking can be assessed by solubility tests. The cross-linked polymer should exhibit reduced solubility or swelling in solvents in which the linear polymer is soluble. An increase in the glass transition temperature (Tg), as measured by Differential Scanning Calorimetry (DSC), is also a strong indicator of cross-linking.

Strategy 2: Cross-Linking with an External Cross-Linker

Incorporating a bifunctional or multifunctional cross-linking agent that can react with the polymer chains is a versatile method to create a cross-linked network. For polyimides, diamines can be used as cross-linkers, which can react with the imide rings.[3]

Protocol:

  • Prepare a film of the synthesized polyimide.

  • Immerse the polyimide film in a solution of a diamine cross-linker (e.g., ethylenediamine, 1,4-diaminobutane) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature.

  • Allow the cross-linking reaction to proceed for a controlled period, which can range from hours to days depending on the desired cross-linking density.

  • Remove the film from the solution, wash it with fresh solvent to remove any unreacted cross-linker, and dry it under vacuum.

Self-Validation: FTIR spectroscopy can be used to monitor the reaction between the diamine and the imide rings. Changes in the imide-related peaks and the appearance of new peaks corresponding to the opened imide ring structure would indicate that cross-linking has occurred. As with thermal cross-linking, insolubility and an increase in Tg are also key indicators.

Visualization of Workflows

Diagram: Functionalization and Polymerization Workflow

G cluster_0 Part 1: Functionalization cluster_1 Part 2: Polymerization A 3-(4-Nitrophenoxy)aniline B Reduction (H₂, Pd/C) A->B C 3,4'-Diaminodiphenyl Ether B->C D 3,4'-Diaminodiphenyl Ether F Polymerization (DMAc) D->F E Pyromellitic Dianhydride (PMDA) E->F G Poly(amic acid) F->G H Imidization (Thermal or Chemical) G->H I Polyimide H->I G cluster_0 Strategy 1 cluster_1 Strategy 2 A Linear Polyimide B Thermal Treatment (High Temperature) A->B D External Cross-Linker (e.g., Diamine) A->D C Thermally Cross-Linked Polyimide B->C E Chemically Cross-Linked Polyimide D->E

Sources

Method

Application Note: Safe Laboratory Handling, Storage, and Toxicological Profiling of 3-(4-Nitrophenoxy)aniline

Introduction 3-(4-Nitrophenoxy)aniline (CAS: 22528-34-3), frequently referred to in literature as 3-amino-4'-nitrodiphenyl ether, is a critical bifunctional building block. It is utilized extensively in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Nitrophenoxy)aniline (CAS: 22528-34-3), frequently referred to in literature as 3-amino-4'-nitrodiphenyl ether, is a critical bifunctional building block. It is utilized extensively in the synthesis of asymmetric soluble polyimides, pharmaceutical intermediates, and advanced dyes [1]. The synthesis of complex polymers, such as Technora analogs, often relies on the precise stoichiometric handling of this compound [2].

Due to the presence of both an electron-rich aniline moiety and an electron-deficient nitroaromatic group, this compound presents unique handling challenges. This application note provides a comprehensive, self-validating protocol for the safe handling, storage, and emergency management of 3-(4-nitrophenoxy)aniline, grounded in its physicochemical and toxicological properties.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, one must first understand the physicochemical nature of the compound. The hydrochloride salt variant (CAS: 19157-81-4) is also utilized as a versatile small molecule scaffold, sharing similar core hazards [3].

Table 1: Physicochemical Properties of 3-(4-Nitrophenoxy)aniline

PropertyValueCausality / Safety Implication
CAS Number 22528-34-3Primary identifier for precise SDS retrieval and inventory tracking [1].
Molecular Formula C12H10N2O3Contains nitro and amine groups; potential for energetic reactions if exposed to strong oxidizers.
Molecular Weight 230.22 g/mol Relatively heavy; forms a crystalline solid that can generate respirable, toxic dust.
Boiling Point 383 °C at 760 mmHgLow volatility at room temperature; inhalation risk is primarily from aerosolized dust, not vapor[1].
Flash Point 185.4 °CCombustible solid; requires strict isolation from open flames and high-heat sources [1].
Density 1.322 g/cm³Settles rapidly in liquid suspensions; spills can be effectively contained with solid absorbents [1].
Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary acute hazard of aniline and nitroaromatic derivatives is their ability to induce methemoglobinemia. 3-(4-nitrophenoxy)aniline is readily absorbed through the skin, respiratory tract, and gastrointestinal tract. Once systemic, hepatic cytochrome P450 enzymes N-oxidize the aniline group to an N-hydroxylamine metabolite. This reactive species oxidizes the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. Methemoglobin is incapable of binding oxygen, leading to tissue hypoxia and cyanosis.

Methemoglobinemia A 3-(4-nitrophenoxy)aniline Exposure (Skin/Inhalation) B Hepatic CYP450 Metabolism A->B Absorption C N-hydroxylamine Metabolite B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E F Tissue Hypoxia & Cyanosis E->F O2 Depletion

Caption: Mechanistic pathway of 3-(4-nitrophenoxy)aniline-induced methemoglobinemia via CYP450 metabolism.

Self-Validating Handling Protocols

A self-validating protocol ensures that the failure of one safety step prevents the progression to the next, inherently mitigating risk during experimental workflows.

Engineering Controls & PPE Selection

Why standard latex is insufficient: Aniline derivatives are highly lipophilic and rapidly permeate standard latex and thin PVC gloves.

  • Primary Barrier: Heavy-duty Nitrile or Neoprene gloves (minimum 0.11 mm thickness for splash protection, >0.4 mm for extended contact).

  • Secondary Barrier: Nomex or standard cotton lab coat, supplemented with a disposable impermeable apron during scale-up procedures.

  • Ventilation: All open handling must occur within a properly calibrated chemical fume hood (face velocity 80-120 fpm) to prevent dust inhalation.

Step-by-Step Weighing and Transfer Workflow
  • Pre-Operational Verification: Verify fume hood flow rate. Ensure an anti-static weighing enclosure or ionizing bar is active.

  • Preparation: Line the balance area with disposable, chemical-resistant bench paper.

  • Containment: Tare a sealable vial. Bring the primary sealed container of 3-(4-nitrophenoxy)aniline into the fume hood.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the solid. Causality: Static charge can cause fine nitroaromatic dust to aerosolize, drastically increasing inhalation risk and cross-contamination.

  • Validation: Seal both the primary container and the weighing vial before removing them from the fume hood. Wipe the exterior of both vials with a solvent-dampened (e.g., ethanol) lint-free wipe to remove invisible micro-dust.

HandlingWorkflow Step1 1. Risk & PPE Verification (Nitrile/Neoprene, Fume Hood) Step2 2. Anti-Static Preparation (Grounded Spatula, Bench Paper) Step1->Step2 Step3 3. Contained Weighing (Sealed Vials, Draft Shield) Step2->Step3 Step4 4. Solvent Decontamination (Exterior Wipe Down) Step3->Step4 Step5 5. Waste Segregation (Halogen-Free Organic Waste) Step4->Step5

Caption: Self-validating workflow for the safe weighing and transfer of 3-(4-nitrophenoxy)aniline.

Storage Guidelines and Degradation Causality

Aniline derivatives are notoriously susceptible to oxidative degradation, which often manifests as a darkening of the powder (from pale yellow to dark brown/black) due to the formation of azo, azoxy, and quinone-imine polymeric species.

Optimal Storage Conditions
  • Atmosphere: Store under an inert atmosphere (Argon or high-purity Nitrogen). Causality: Displacing oxygen prevents the auto-oxidation of the primary amine group.

  • Temperature: Store at 2–8 °C (refrigerated) for long-term stability. If stored at room temperature, degradation kinetics accelerate exponentially.

  • Light: Use amber glass vials or wrap containers in aluminum foil. Causality: UV and visible light can catalyze the photo-oxidation of the aniline moiety and potentially induce nitro-to-nitrite rearrangements.

  • Segregation: Keep strictly isolated from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) and strong acids, which can form highly energetic salts or trigger exothermic reactions with the nitro group.

Emergency Response and Decontamination

In the event of a spill or exposure, immediate, targeted action is required based on the chemical's properties.

  • Skin Exposure: Immediately flush with copious amounts of water for at least 15 minutes. Critical Causality: Do not use solvents (like ethanol or acetone) to wash the skin, as this will drastically increase the dermal absorption rate of the lipophilic compound. Wash gently with mild soap.

  • Solid Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Gently mist the spill with a low-volatility solvent (like water or a highly dilute surfactant solution) to dampen the powder, then wipe up with absorbent pads. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Surface Decontamination: Wash the affected bench space with a mild acidic solution (e.g., 5% acetic acid) to protonate any residual aniline, rendering it a water-soluble anilinium salt, followed by a thorough water rinse.

References

  • Title: 3-AMINO-4'-NITRODIPHENYL ETHER (CAS 22528-34-3) Basic Information and Safety Data Source: LookChem URL: [Link]

  • Title: Sequence Analysis of Technora (Copolyamide of Terephthaloyl Chloride, p-Phenylenediamine, and 3,4'-Diaminodiphenyl Ether) Using 13C NMR Source: Macromolecules - ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction for 3-(4-nitrophenoxy)aniline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the catalytic reduction of 3-(4-nitrophenoxy)aniline and its derivatives. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic reduction of 3-(4-nitrophenoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions and in-depth insights into challenges encountered during this critical synthetic transformation. The primary challenge with this class of molecules is achieving chemoselective reduction of the nitro group without compromising the structural integrity of the molecule, particularly the ether linkage.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3-(4-nitrophenoxy)aniline is slow or incomplete. What are the primary factors to investigate?

Answer: Incomplete conversion is a common issue that can typically be traced back to catalyst activity, hydrogen availability, or reaction conditions.

  • Catalyst Activity: The catalyst is the heart of the reaction.

    • Deactivation: Palladium on carbon (Pd/C) and Raney Nickel are prone to deactivation from improper storage or handling. Always use a fresh, high-quality catalyst.[1]

    • Poisoning: Your substrate or solvent may contain impurities that poison the catalyst. Sulfur compounds, and even certain functional groups, can act as poisons.[1] If you suspect this, purify your starting material or use a higher grade of solvent.

    • Loading: Insufficient catalyst loading is a straightforward cause. While a typical starting point is 5-10 mol% (by weight of the substrate), this may need to be increased for challenging reductions.

  • Hydrogen Availability (for Catalytic Hydrogenation):

    • Mass Transfer Limitation: The reaction is triphasic (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and getting hydrogen to the catalyst surface can be the rate-limiting step. Ensure vigorous stirring to maximize gas-liquid-solid mixing. Poor agitation can lead to a stalled reaction.[2]

    • Pressure: While atmospheric pressure can work, many reductions benefit from elevated hydrogen pressure (e.g., 50 psi). This increases the concentration of dissolved hydrogen, accelerating the reaction rate.

  • Reaction Conditions:

    • Solvent Choice: The solvent not only dissolves the substrate but also influences catalyst activity. Protic solvents like ethanol, methanol, or isopropanol are excellent choices as they can act as a proton source and are effective at dissolving both the substrate and hydrogen.[3]

    • Temperature: Most nitro reductions proceed well at room temperature. Gentle heating (e.g., 40-50°C) can increase the rate, but be cautious, as higher temperatures can promote side reactions like ether cleavage.

Q2: I'm observing byproducts that suggest my ether bond is being cleaved. How can I prevent this?

Answer: This is the central challenge for this substrate class. The C-O ether bond can be susceptible to hydrogenolysis, especially under harsh conditions or with highly active catalysts.

  • Catalyst Selection is Critical: Standard 10% Pd/C is often too aggressive. Consider these alternatives for enhanced chemoselectivity:

    • Modified Palladium Catalysts: Using a lower loading of palladium (e.g., 3-5% Pd/C) can temper its activity.

    • Platinum-based Catalysts: Platinum on carbon (Pt/C) is often less prone to causing hydrogenolysis than palladium. For substrates containing halogens, a sulfided platinum catalyst is exceptionally selective, and this principle of "taming" the catalyst can be applied here to preserve the ether linkage.[4]

    • Raney Nickel: This catalyst can be a good alternative to Pd/C, particularly if you are concerned about dehalogenation in substituted derivatives.[5]

    • Non-Noble Metal Catalysts: Modern catalysts based on iron (Fe) or cobalt (Co) have shown remarkable chemoselectivity for nitro group reduction in the presence of other sensitive functionalities.[6][7][8] These often operate under mild conditions and are a cost-effective, "greener" alternative.

  • Condition Optimization:

    • Temperature: Avoid high temperatures. Run the reaction at room temperature if possible.

    • Hydrogen Pressure: Use the lowest pressure that gives a reasonable reaction rate. Higher pressures can favor hydrogenolysis.

    • Additives: In some cases, adding a mild base (e.g., a sub-stoichiometric amount of a tertiary amine) can suppress side reactions by neutralizing any acidic sites on the catalyst support.

Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

Answer: Absolutely. Catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative to using high-pressure H₂ gas, making it well-suited for standard laboratory setups.

  • Common Hydrogen Donors:

    • Ammonium Formate (HCOONH₄): When used with Pd/C, ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.[9] This method is highly effective and generally mild.

    • Formic Acid (HCOOH): Often used in combination with a catalyst, formic acid serves as a reliable hydrogen source. Iron-based catalysts have shown high efficacy with formic acid.[10]

    • Hydrazine (N₂H₄): While effective, hydrazine is highly toxic and requires careful handling. It is often used with iron-based catalysts.[11]

    • Silanes: Reagents like triethoxysilane or polymethylhydrosiloxane (PMHS) can be used with palladium catalysts for a very mild and selective reduction.[8][10]

CTH often provides a different selectivity profile compared to direct hydrogenation and can be advantageous for preventing ether cleavage. An Fe/CaCl₂ system in an ethanol-water mixture is another reported mild and efficient CTH method that preserves sensitive functional groups.[12]

Q4: My reaction mixture has a persistent yellow/orange color, even after the starting material is consumed. What does this indicate?

Answer: This coloration often points to the formation of condensation byproducts, such as azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds. These arise from the condensation of intermediate species (nitroso and hydroxylamine) that are formed during the reduction.[11][13]

ReactionPathway

Figure 1: Reaction pathway for nitro reduction and potential byproducts.

  • Causes:

    • Incomplete Reduction: The final steps of reducing these intermediates to the amine can be slow.

    • Local Hydrogen Depletion: Poor mixing can lead to areas where the concentration of the intermediates is high but hydrogen is scarce, favoring condensation.

    • Catalyst Choice: Some catalysts are more prone to allowing these intermediates to accumulate.

  • Solutions:

    • Increase Reaction Time/Temperature: Allow the reaction to stir longer to ensure full conversion of all intermediates.

    • Improve Agitation: As mentioned, vigorous stirring is key.

    • Change Catalyst or Conditions: Switching to a different catalyst or moving to a transfer hydrogenation system can alter the reaction pathway and minimize the formation of these species.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion / Stalled Reaction 1. Catalyst deactivation or poisoning.[1] 2. Insufficient catalyst loading. 3. Poor H₂ mass transfer (inadequate stirring).[2] 4. Insufficient H₂ pressure.1. Use fresh, high-quality catalyst. Purify starting material if impurities are suspected. 2. Increase catalyst loading in 5% increments. 3. Increase the stirring rate significantly. 4. Increase H₂ pressure (e.g., from atmospheric to 50 psi).
Low Yield of Desired Amine 1. Formation of condensation byproducts (azo/azoxy).[11] 2. C-O ether bond cleavage (hydrogenolysis). 3. Mechanical loss during workup (product adsorbed to catalyst).1. Prolong reaction time or switch to a more active catalyst system. 2. Switch to a more selective catalyst (e.g., Pt/C, sulfided Pt/C, Fe-based).[4] Lower temperature and H₂ pressure. 3. After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, THF) to recover adsorbed product.
Formation of Multiple Byproducts 1. Reaction conditions are too harsh (high temp/pressure). 2. Catalyst is not selective.[14] 3. Substrate degradation.1. Reduce temperature to room temp and lower H₂ pressure. 2. Screen a panel of catalysts (e.g., 5% Pd/C, 5% Pt/C, Raney-Ni, Fe/NH₄Cl). 3. Ensure the starting material is stable under the chosen conditions.
Difficulty Removing Metal Salts (Post-Workup) 1. Using metal/acid systems like Fe/HCl or SnCl₂.[1] 2. Formation of colloidal suspensions.1. After the reaction, basify the mixture (e.g., with Na₂CO₃ or NaOH solution) to precipitate metal hydroxides, then filter through a pad of Celite®.[1] 2. For tin salts, a strongly basic workup is often required to break up complexes.[1]

Experimental Protocols

Protocol 1: High-Selectivity Catalytic Hydrogenation using Pt/C

This protocol prioritizes the preservation of the ether linkage.

  • Vessel Preparation: To a suitable hydrogenation vessel, add the 3-(4-nitrophenoxy)aniline derivative (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, or THF) to achieve a concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vessel and flush thoroughly with an inert gas (Nitrogen or Argon).

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Platinum on Carbon (Pt/C) catalyst (5-10 mol% by weight).

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (start with 30-50 psi).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A key diagnostic is the disappearance of the UV-active nitro-aromatic starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent or methanol to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or column chromatography if necessary.[15]

OptimizationWorkflow

Figure 2: Workflow for optimizing catalytic reduction conditions.

Protocol 2: Transfer Hydrogenation using Iron Powder

This method avoids the use of H₂ gas and is an excellent, cost-effective alternative.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 3-(4-nitrophenoxy)aniline derivative (1.0 eq) and a solvent mixture, typically ethanol and water.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~3 eq) followed by iron powder (~3-5 eq).[15]

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and stir vigorously. The reaction is often accompanied by a color change from yellow to colorless.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature and dilute it with water or ethyl acetate. Basify the mixture with a saturated solution of sodium carbonate to precipitate iron salts.

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts and catalyst residues, washing the pad thoroughly with ethyl acetate or methanol.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. If an aqueous layer is present, separate the layers and extract the aqueous phase with ethyl acetate (2-3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude amine.

References

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(4-Nitrophenoxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals transitioning the synthesis of 3-(4-nitrophenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and drug development professionals transitioning the synthesis of 3-(4-nitrophenoxy)aniline from the bench to the pilot plant.

The standard route utilizes a nucleophilic aromatic substitution (SNAr) between 3-aminophenol and 1-fluoro-4-nitrobenzene[1]. Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF typically affords the phenoxylated aniline derivative in yields up to 95%[2]. While straightforward at the milligram scale, multi-kilogram scale-up introduces critical challenges in chemoselectivity, thermal management, and downstream processing.

Section 1: Mechanistic Workflow & Causality

To successfully scale this reaction, we must first understand the mechanistic causality driving the synthesis. The reaction relies on the precise exploitation of pKa differences and leaving-group kinetics.

G A 3-Aminophenol + K2CO3 (in DMF) B Selective Deprotonation (Phenoxide Formation) A->B pKa ~9.8 vs ~27 D SNAr Reaction (80°C - 85°C) B->D Nucleophile C 1-Fluoro-4-nitrobenzene (Controlled Dosing) C->D Electrophile E Meisenheimer Complex (Transition State) D->E Exothermic Addition F 3-(4-Nitrophenoxy)aniline + KF Byproduct E->F Fluoride Elimination G Aqueous Drown-Out & Filtration F->G DMF/KF Removal

SNAr pathway for 3-(4-nitrophenoxy)aniline synthesis highlighting chemoselectivity and isolation.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant N-arylation or di-arylation byproducts on a 5kg scale, whereas my 50g scale was >95% selective for O-arylation? Root Cause & Causality: Chemoselectivity in this reaction relies entirely on the pKa difference between the phenolic -OH (pKa ~9.8) and the anilinic -NH₂ (pKa ~27). Potassium carbonate (K₂CO₃) is specifically chosen because it selectively deprotonates the phenol to form the highly nucleophilic phenoxide without deprotonating the amine. However, on a larger scale, poor mixing or localized hot spots can drive the less reactive neutral amine to attack the electrophile. Solution: Ensure rigorous temperature control (strict 80°C–85°C limit). Do not substitute K₂CO₃ with stronger bases like Cs₂CO₃ or NaOH on scale, as these can alter the solubility and local basicity, promoting N-arylation. Optimize your impeller speed to ensure the heterogeneous K₂CO₃ is uniformly suspended.

Q2: The reaction exotherms dangerously upon the addition of 1-fluoro-4-nitrobenzene. How do we control this in a pilot reactor? Root Cause & Causality: The SNAr addition step (forming the Meisenheimer complex) is highly exothermic. Fluorine is an exceptional leaving group for SNAr because its strong inductive effect lowers the activation energy of the rate-determining addition step. When all reagents are mixed at once (batch mode), the sudden heat release can overwhelm the reactor's cooling jacket. Solution: Transition from a batch to a semi-batch process. Pre-form the phenoxide by heating 3-aminophenol and K₂CO₃ in DMF to 80°C. Then, dose the 1-fluoro-4-nitrobenzene continuously over 2–3 hours. Maintain the jacket temperature at 75°C and use the dosing rate to control the internal temperature strictly below 90°C.

Q3: We are struggling to remove DMF during the workup. Distillation degrades the product. What is the scalable alternative? Root Cause & Causality: DMF has a high boiling point (153°C). Prolonged heating during vacuum distillation at scale can cause thermal degradation or promote side reactions between the product and residual unreacted starting materials. Solution: Utilize an aqueous "drown-out" (precipitation) strategy. DMF is infinitely miscible with water, while 3-(4-nitrophenoxy)aniline is highly hydrophobic. By slowly transferring the reaction mixture into vigorously stirred cold water, the product will precipitate as a filterable solid, leaving DMF, unreacted 3-aminophenol, and potassium salts dissolved in the aqueous mother liquor[3].

Q4: Our glass-lined reactor is showing signs of etching after multiple batches. What is causing this, and how can we prevent it? Root Cause & Causality: The SNAr reaction ejects fluoride ions, which pair with potassium to form KF. In polar aprotic solvents at elevated temperatures, free fluoride is highly nucleophilic and corrosive to the silica matrix of glass-lined equipment. Solution: Keep the reaction temperature strictly below 90°C, as glass etching by fluoride accelerates exponentially above this threshold. If etching persists, consider switching to a Hastelloy reactor for the reaction step, or evaluate 1-chloro-4-nitrobenzene as the electrophile. Note that the chloro-analogue requires higher temperatures (120°C–130°C) due to chlorine's weaker inductive effect.

Section 3: Standardized Experimental Protocol (100 mmol Scale-Up Model)

This self-validating protocol incorporates built-in quality checks to ensure reproducibility during scale-up[3].

  • Preparation: Charge a clean, dry reactor (equipped with a mechanical stirrer, reflux condenser, and internal thermocouple) with 3-aminophenol (11.2 g, 102 mmol) and anhydrous K₂CO₃ (26.5 g, 191 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL). Stir the suspension at 300 rpm and heat to 80°C to pre-form the phenoxide intermediate.

  • Electrophile Dosing: Dissolve 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) in DMF (50 mL). Transfer to a dosing vessel and add dropwise into the reactor over 60 minutes.

    • Self-Validation Check: Monitor the internal thermocouple. The temperature must not exceed 85°C. Pause dosing if cooling capacity is exceeded.

  • Reaction Maturation: Post-addition, maintain stirring at 80°C for 6–8 hours.

    • Self-Validation Check: Monitor via HPLC. The reaction is deemed complete when residual 1-fluoro-4-nitrobenzene is <1%.

  • Aqueous Drown-Out: Cool the mixture to 25°C. Slowly transfer the mixture into 800 mL of vigorously stirred ice-cold water. Stir for 30 minutes to ensure complete precipitation of the product and total dissolution of KF and DMF.

  • Isolation: Filter the resulting yellow solid under vacuum. Wash the filter cake with cold water (2 × 200 mL) to remove any residual DMF.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure 3-(4-nitrophenoxy)aniline as yellow crystals.

Section 4: Quantitative Data Summary

The following table summarizes the causality between reaction parameters and their impact on yield, chemoselectivity, and scale-up viability.

ElectrophileBaseSolventTemp (°C)O-Arylation (%)N-Arylation (%)Scale-Up Viability
1-Fluoro-4-nitrobenzene K₂CO₃ DMF 80 >95 <2 Optimal
1-Fluoro-4-nitrobenzeneCs₂CO₃DMF80908Poor (High cost, increased N-arylation)
1-Fluoro-4-nitrobenzeneNaOHWater/Tol907015Poor (Hydrolysis side-reactions)
1-Chloro-4-nitrobenzeneK₂CO₃DMF1308510Moderate (Requires high heat, lower yield)

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Benzenamine, 3-(4-nitrophenoxy)- proper disposal procedures

Safe Handling and Disposal Protocols for 3-(4-Nitrophenoxy)aniline in Drug Development As a highly reactive organic intermediate, 3-(4-nitrophenoxy)aniline (CAS: 22528-34-3) is frequently utilized in the synthesis of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Protocols for 3-(4-Nitrophenoxy)aniline in Drug Development

As a highly reactive organic intermediate, 3-(4-nitrophenoxy)aniline (CAS: 22528-34-3) is frequently utilized in the synthesis of pharmaceuticals, dyes, and advanced materials[1]. However, its structural classification as a nitroaromatic and aniline derivative necessitates rigorous, highly controlled disposal procedures. Improper handling not only poses severe acute health risks to laboratory personnel but also violates environmental regulations regarding persistent organic pollutants.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe containment, profiling, and disposal of 3-(4-nitrophenoxy)aniline waste streams.

To design an effective disposal plan, scientists must first understand the mechanism of the chemical's toxicity. 3-(4-nitrophenoxy)aniline is highly toxic via inhalation, dermal absorption, and ingestion.

Like other aniline and nitroaromatic compounds, it is a potent inducer of methemoglobinemia [2][3]. Upon entering the bloodstream, the compound is metabolized by the hepatic cytochrome P450 system into a highly reactive phenylhydroxylamine derivative[2][4]. This active metabolite co-oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[2][5]. The resulting methemoglobin is incapable of binding oxygen, leading to insidious cellular hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[2].

Because of this severe systemic toxicity, environmental release must be entirely prevented.

ToxicityMechanism A 3-(4-nitrophenoxy)aniline (Dermal/Inhalation Exposure) B Hepatic CYP450 N-hydroxylation A->B C Phenylhydroxylamine Active Metabolite B->C D Hemoglobin (Fe2+) Co-oxidation C->D E Methemoglobinemia (Fe3+) & Cellular Hypoxia D->E

Metabolic pathway of aniline-induced methemoglobinemia.

Physicochemical Properties & Waste Stream Parameters

Understanding the physical parameters of 3-(4-nitrophenoxy)aniline is critical for selecting compatible containment vessels and defining the ultimate destruction method.

ParameterValueOperational Implication for Disposal
CAS Number 22528-34-3Required for accurate RCRA hazardous waste profiling[1].
Physical State Pale yellow crystalline solidHigh risk of aerosolization during dry spills; requires wet-wiping protocols[1].
Boiling Point 383 °CHigh boiling point necessitates high-temperature incineration for destruction[1].
Solubility Insoluble in water, soluble in organicsAqueous waste streams must be avoided to prevent precipitation; use organic solvent streams[1].
Reactivity Incompatible with strong oxidizers/acidsMust be strictly segregated from acidic waste to prevent exothermic protonation reactions.

Standard Operating Procedure: Waste Packaging and Disposal

Under EPA regulations (RCRA), nitroaromatics and aniline derivatives are classified as hazardous waste due to their toxicity and environmental persistence. They must never be discharged into municipal sewers. The only EPA-recommended disposal method for nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste combustion facility[6].

Follow this self-validating protocol to package the waste for EHS transfer:

Step 1: State Assessment & Solvent Selection Determine if the waste is a dry powder (e.g., synthesis intermediate) or dissolved in a solvent (e.g., HPLC effluent). If dry, dissolve the waste in a compatible non-halogenated solvent (e.g., methanol or DMSO) to prevent dust aerosolization during transport.

Step 2: Compatibility Verification (Self-Validating Step) Before transferring dissolved 3-(4-nitrophenoxy)aniline into a bulk organic waste carboy, test the bulk waste pH using indicator strips.

  • Validation: The pH must be strictly neutral to slightly basic (pH 7–9). If the bulk waste is acidic, do not add the aniline derivative. Anilines are weak bases; mixing them with strong acids will cause protonation, rapid precipitation, and potentially dangerous exothermic reactions.

Step 3: Primary Containment Transfer the material into a High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: Amber glass is preferred because nitroaromatics can undergo photolytic degradation when exposed to UV light, generating volatile and highly reactive radical species[7].

Step 4: Secondary Containment Place the primary container in a chemically resistant secondary spill tray capable of holding 110% of the primary container's volume.

Step 5: RCRA Profiling & Labeling Affix a hazardous waste label detailing the exact mass/volume of 3-(4-nitrophenoxy)aniline. Mark the primary hazards clearly as "Toxic" and "Environmental Hazard" .

Step 6: Transfer for Incineration Route the sealed waste to your institutional EHS department for EPA-permitted high-temperature incineration.

  • Causality: Incineration at temperatures exceeding 1000°C is required to fully cleave the highly stable nitrogenous aromatic rings, converting the compound into basic oxides and preventing long-term soil or groundwater contamination[6].

DisposalWorkflow Gen Waste Generation (Solid or Solvent-Dissolved) Seg Segregation: Isolate from Acids/Oxidizers Gen->Seg Cont Containment: HDPE or Amber Glass Seg->Cont Label RCRA Profiling: Toxic Organic Waste Cont->Label Inc EPA-Permitted High-Temp Incineration Label->Inc

Standard disposal workflow for nitroaromatic laboratory waste.

Acute Spill Response and Decontamination Protocol

In the event of a localized laboratory spill involving 3-(4-nitrophenoxy)aniline powder, immediate action is required to prevent inhalation exposure.

  • Area Isolation: Immediately restrict access to the spill zone and ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • PPE Donning: Equip a P100/N95 respirator, double nitrile gloves, and a polyethylene-coated lab coat.

    • Causality: The primary acute risk of dry aniline derivatives is the inhalation of aerosolized dust, which rapidly enters the bloodstream via the pulmonary bed, accelerating the onset of methemoglobinemia[2][5].

  • Wet-Wiping (Self-Validating Step): Do not dry sweep, as this will aerosolize the toxin. Dampen absorbent pads with a compatible organic solvent (e.g., isopropanol) and gently wipe the powder from the outside in.

    • Validation: Visually inspect the surface under bright light; the complete absence of pale yellow crystalline residue confirms primary decontamination.

  • Secondary Wash: Wash the area thoroughly with a strong surfactant/soap and water solution to remove residual solvent and trace organics.

  • Waste Consolidation: Place all contaminated pads, wipes, and outer gloves into a heavy-duty chemical waste bag, seal tightly, and label for immediate incineration.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 3-(4-nitrophenoxy)-
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